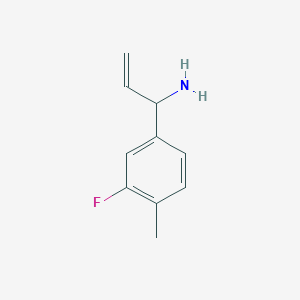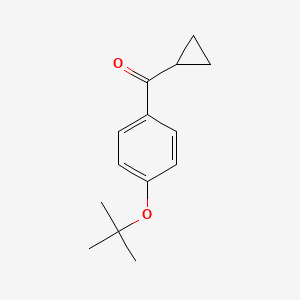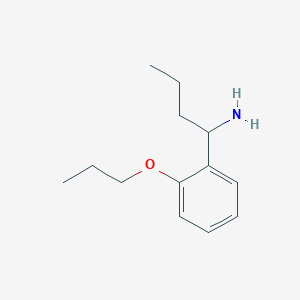
1-(2-Propoxyphenyl)butan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Propoxyphenyl)butan-1-amine is an organic compound with the molecular formula C13H21NO. It is a member of the amine family, characterized by the presence of an amine group attached to a butane chain and a propoxyphenyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(2-Propoxyphenyl)butan-1-amine can be synthesized through several methods. One common approach involves the nucleophilic substitution of haloalkanes with amines. For instance, the reaction of 2-propoxyphenyl bromide with butan-1-amine under basic conditions can yield the desired product . Another method involves the reductive amination of aldehydes or ketones with amines in the presence of a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Propoxyphenyl)butan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
1-(2-Propoxyphenyl)butan-1-amine has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in studies involving amine metabolism and enzyme interactions.
Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It may be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(2-Propoxyphenyl)butan-1-amine involves its interaction with molecular targets such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with target molecules, influencing their activity and function. Specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor modulation .
Comparaison Avec Des Composés Similaires
- 1-(2-Methoxyphenyl)butan-1-amine
- 1-(2-Ethoxyphenyl)butan-1-amine
- 1-(2-Butoxyphenyl)butan-1-amine
Comparison: 1-(2-Propoxyphenyl)butan-1-amine is unique due to its specific propoxyphenyl group, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity, solubility, and biological activity, making it suitable for specific applications .
Propriétés
Formule moléculaire |
C13H21NO |
|---|---|
Poids moléculaire |
207.31 g/mol |
Nom IUPAC |
1-(2-propoxyphenyl)butan-1-amine |
InChI |
InChI=1S/C13H21NO/c1-3-7-12(14)11-8-5-6-9-13(11)15-10-4-2/h5-6,8-9,12H,3-4,7,10,14H2,1-2H3 |
Clé InChI |
VYFQIZICRVOBTI-UHFFFAOYSA-N |
SMILES canonique |
CCCC(C1=CC=CC=C1OCCC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


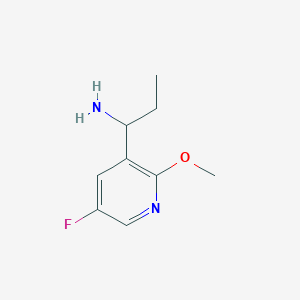
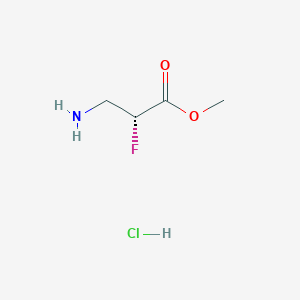
![1-[3-Fluoro-5-(trifluoromethyl)phenyl]prop-2-EN-1-amine](/img/structure/B13043115.png)
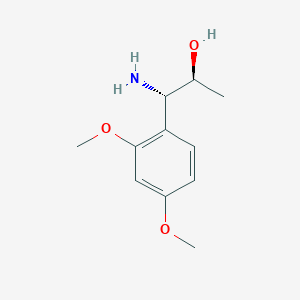
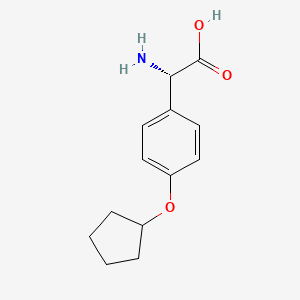
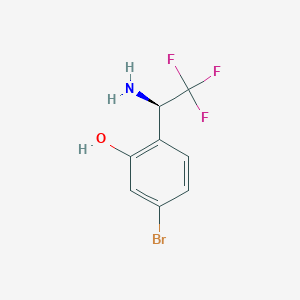
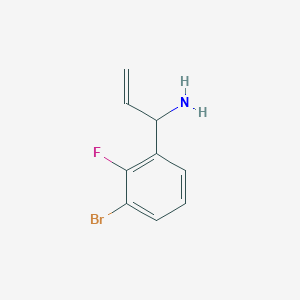
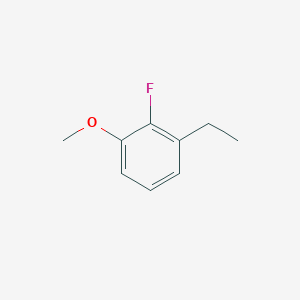
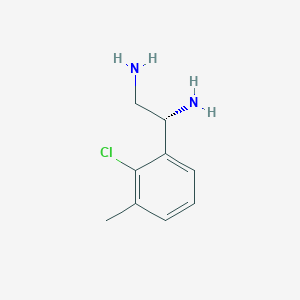
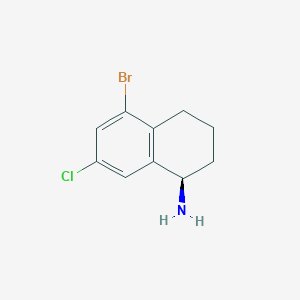
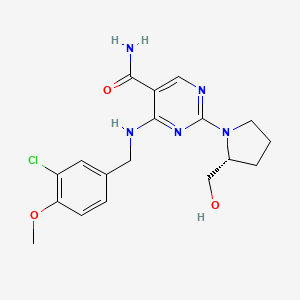
![2-bromo-1-[(4-methylbenzene)sulfonyl]-1H-indole](/img/structure/B13043168.png)
